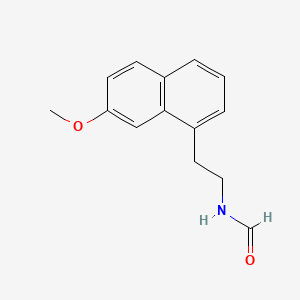

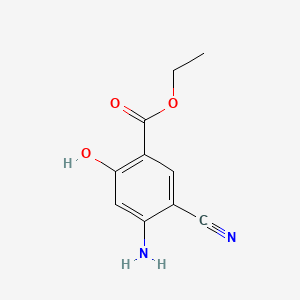

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

説明

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound. It is related to 7-Methoxy-1-naphthaleneethanamine Hydrochloride, which acts as a reagent for the synthesis of antidepressant agomelatine . It is also related to N-[1-(1-Naphthalenyl)ethyl]formamide, which is derived from 1-Acetylnaphthalene and used in the preparation of S(-)-1-(1’'-naphthyl) ethanol, an important synthetic intermediate of mevinic acid analog .

Synthesis Analysis

The synthesis of related compounds involves various processes. For instance, 7-Methoxy-1-naphthaleneethanamine Hydrochloride is used in a tandem allylic chlorination-isomerization process to synthesize antidepressant agomelatine . N-[1-(1-Naphthalenyl)ethyl]formamide is derived from 1-Acetylnaphthalene, which is used in the preparation of S(-)-1-(1’'-naphthyl) ethanol .科学的研究の応用

Synthesis and Binding Analysis

- The compound is involved in the synthesis of naphthalenic melatonin receptor ligands, exhibiting high binding affinity to MT1 and MT2 melatonin receptors in cells, as demonstrated by Chu et al. (2002) (Chu, Witt-Enderby, Jones, & Pui-Kai, 2002).

Pharmacology and Central Nervous System Effects

- A study by Kim et al. (1995) on IY-80843, a derivative of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, explores its effects on the central nervous and cardiovascular systems (Kim, Shin, Ryu, Lee, & Cho, 1995).

Metabolic Pathways and Catabolism

- Huang et al. (2019) investigated the catabolism of Napropamide, a related compound, by Sphingobium sp., providing insights into the metabolic pathways of similar compounds (Huang, Chen, Cheng, Liu, Wang, & Jiang, 2019).

Chemical Reactions and Compound Synthesis

- Research by Koyama et al. (1976) describes the reactions of dihydroxynaphthalenes with Formamide, leading to the synthesis of various compounds (Koyama, Mozai, Hirota, Ishino, Ohmori, & Yamato, 1976).

Crystallographic Analysis

- Tinant et al. (1994) conducted a study on the crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, providing insights into its molecular conformation (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).

High-Performance Liquid Chromatography (HPLC) Methods

- A study by Ekpe, Tong, and Rodríguez (2001) developed an HPLC procedure for analyzing impurities in compounds related to Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- (Ekpe, Tong, & Rodríguez, 2001).

Potential Applications in Batteries

- Deng, Shen, Qian, and Yang (2015) studied a polyimide anode, related to Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, which showed potential for use in Na-ion batteries due to its high capacity and stability (Deng, Shen, Qian, & Yang, 2015).

Anomalous Substituent Effects in Chemical Reactions

- Ishikawa et al. (2000) explored abnormal reactions involving formamides, providing insight into the chemical behavior of related compounds (Ishikawa, Shimooka, Narioka, Noguchi, Saito, Ishikawa, Yamazaki, Harayama, Seki, & Yamaguchi, 2000).

特性

IUPAC Name |

N-[2-(7-methoxynaphthalen-1-yl)ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-13-6-5-11-3-2-4-12(14(11)9-13)7-8-15-10-16/h2-6,9-10H,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNVBLHBIPTPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

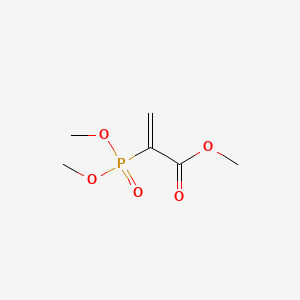

COC1=CC2=C(C=CC=C2CCNC=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160494 | |

| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |

CAS RN |

138113-05-0 | |

| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138113050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1352073.png)